molecular formula C13H7Cl2F3N2O3 B3037109 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate CAS No. 439107-91-2

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate

Cat. No. B3037109
CAS RN: 439107-91-2
M. Wt: 367.1 g/mol
InChI Key: VCQWDYKZRKWDIA-UHFFFAOYSA-N
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Description

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C13H7Cl2F3N2O3 and its molecular weight is 367.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Structural Insights

One study focuses on the synthesis of imidazo[4,5-d]pyridazine nucleosides, demonstrating the versatility of pyridazine derivatives in nucleoside synthesis. This research highlights the chemical behavior of imidazo[4,5-d]pyridazin-4(5H)-one derivatives under different conditions, leading to the formation of nucleosides with potential biological activities (Gagnier, Halat, & Otter, 1984).

Another investigation details the crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and a derivative closely related to the target compound. These studies provide insights into the molecular interactions and crystal packing of these compounds, which are crucial for understanding their chemical and physical properties (Dadou et al., 2019).

Further research explores the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, showing the potential of pyridazine and its analogs in creating complex organic molecules with diverse functional groups (Gein et al., 2009).

Potential Applications

A key study in this area demonstrates the efficient use of a derivative, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, as a selective coupling agent for the amidation of carboxylic acids. This application underscores the compound's utility in organic synthesis, particularly in the formation of amide bonds, which are fundamental in drug development and material sciences (Kang et al., 2008).

properties

IUPAC Name

(4,5-dichloro-6-oxopyridazin-1-yl)methyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O3/c14-9-5-19-20(11(21)10(9)15)6-23-12(22)7-1-3-8(4-2-7)13(16,17)18/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQWDYKZRKWDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125803
Record name Benzoic acid, 4-(trifluoromethyl)-, (4,5-dichloro-6-oxo-1(6H)-pyridazinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate

CAS RN

439107-91-2
Record name Benzoic acid, 4-(trifluoromethyl)-, (4,5-dichloro-6-oxo-1(6H)-pyridazinyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439107-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(trifluoromethyl)-, (4,5-dichloro-6-oxo-1(6H)-pyridazinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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